molecular formula C5H11NO3S B12327535 N-methyltetrahydrofuran-3-sulfonamide

N-methyltetrahydrofuran-3-sulfonamide

Cat. No.: B12327535
M. Wt: 165.21 g/mol
InChI Key: BVHHQZBAPPRWMJ-UHFFFAOYSA-N
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Description

N-methyltetrahydrofuran-3-sulfonamide is an organosulfur compound with the molecular formula C5H11NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyltetrahydrofuran-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with sulfonyl chloride in the presence of a base, followed by methylation of the resulting sulfonamide. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of deep eutectic solvents (DESs) has also been explored for sustainable and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-methyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyltetrahydrofuran-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyltetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria . The compound’s structure allows it to bind to the active site of the enzyme, preventing the normal substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyltetrahydrofuran-3-sulfonamide include:

Uniqueness

This compound is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other sulfonamides and allows for unique applications in synthesis and biological research .

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

N-methyloxolane-3-sulfonamide

InChI

InChI=1S/C5H11NO3S/c1-6-10(7,8)5-2-3-9-4-5/h5-6H,2-4H2,1H3

InChI Key

BVHHQZBAPPRWMJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1CCOC1

Origin of Product

United States

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